molecular formula C9H9BN2O2 B11909271 4-(1H-imidazol-1-yl)phenylboronic acid

4-(1H-imidazol-1-yl)phenylboronic acid

Cat. No.: B11909271
M. Wt: 187.99 g/mol
InChI Key: WEWRGUDJRIXYQZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)phenylboronic acid is an organic compound that features both an imidazole ring and a boronic acid group attached to a phenyl ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)phenylboronic acid typically involves the reaction of 1H-imidazole with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The imidazole ring can participate in reduction reactions, although this is less common.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other peroxides are commonly used.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenylboronic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-1-yl)phenylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring reversible covalent interactions, such as enzyme inhibition and sensor development .

Properties

IUPAC Name

(4-imidazol-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWRGUDJRIXYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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